molecular formula C10H15N3O B2687733 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine CAS No. 2202093-31-8

2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine

Cat. No.: B2687733
CAS No.: 2202093-31-8
M. Wt: 193.25
InChI Key: SDJJZYWBIJGJHA-UHFFFAOYSA-N
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Description

2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine is a heterocyclic compound that features both pyrimidine and pyrrolidine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrimidine ring, a six-membered ring containing two nitrogen atoms, and the pyrrolidine ring, a five-membered ring containing one nitrogen atom, makes it a versatile scaffold for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine typically involves the reaction of a pyrimidine derivative with a pyrrolidine derivative. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative with a leaving group (such as a halide) reacts with 1-methylpyrrolidin-2-ylmethanol under basic conditions to form the desired compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification methods like crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to more reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.

Scientific Research Applications

2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine
  • 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine
  • 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrrole

Uniqueness

2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine is unique due to the presence of both pyrimidine and pyrrolidine rings, which confer distinct chemical and biological properties. The pyrimidine ring provides a planar structure with nitrogen atoms that can participate in hydrogen bonding and coordination chemistry, while the pyrrolidine ring offers a non-planar, flexible scaffold that can enhance the compound’s binding affinity and selectivity for biological targets.

Properties

IUPAC Name

2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13-7-2-4-9(13)8-14-10-11-5-3-6-12-10/h3,5-6,9H,2,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJJZYWBIJGJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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